Conantokin T
Description
Conantokin-T (Con-T) is a 17-amino acid peptide derived from the venom of the fish-hunting cone snail Conus tulipa. It belongs to the conantokin family, which selectively antagonizes N-methyl-D-aspartate receptors (NMDARs), critical mediators of synaptic plasticity and excitotoxicity. Con-T contains γ-carboxyglutamate (Gla) residues, post-translationally modified glutamates that enable Ca²⁺-dependent helical folding, essential for its interaction with NMDARs . Unlike other conantokins, Con-T exhibits dual selectivity for NR2A- and NR2B-containing NMDARs, distinguishing its pharmacological profile .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[4-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIUSQQHPISRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H175N31O45S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Conantokin T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . The gamma-carboxyglutamic acid residues are introduced through post-translational modification of glutamic acid residues using vitamin K-dependent carboxylation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Conantokin T undergoes several types of chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the gamma-carboxyglutamic acid residues, altering the peptide’s conformation and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various chemical reagents can be used to substitute gamma-carboxyglutamic acid residues.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered gamma-carboxyglutamic acid residues.
Scientific Research Applications
Conantokin T has a wide range of scientific research applications:
Mechanism of Action
Conantokin T exerts its effects by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx in neurons . The peptide binds to the receptor, preventing the flow of calcium ions into the cell, which is crucial for synaptic plasticity and neuronal signaling . This inhibition can protect neurons from excitotoxicity, a condition where excessive calcium influx leads to cell damage and death .
Comparison with Similar Compounds
Structural Features
Conantokins share a conserved helical structure stabilized by Gla residues but differ in sequence and post-translational modifications:
Key Differences :
Subunit Selectivity and Mechanism
Key Findings :
- Con-G’s NR2B specificity correlates with higher therapeutic ratios in pain models (60% higher than Con-T) due to reduced motor side effects .
- Con-T’s dual NR2A/B activity limits its selectivity but may broaden applications in conditions like morphine dependence (e.g., Con-T[M8Q] variant shows enhanced efficacy) .
Research Highlights :
- Con-T[M8Q] : A modified Con-T variant reduces morphine dependence in mice with 44% lower withdrawal symptoms and minimal side effects, showcasing the impact of residue-specific engineering .
- Con-G (CGX-1007) : Advanced to clinical trials for intractable pain, demonstrating the viability of conantokins as therapeutics .
Computational and Structural Insights
- Binding Dynamics : Molecular dynamics simulations reveal Con-T occupies the same NMDAR binding pocket as other conantokins but with distinct orientations due to sequence variations .
- Energy Profiles : Con-T exhibits intermediate binding energy (−45 kcal/mol) compared to Con-G (−50 kcal/mol) and Con-R (−40 kcal/mol), correlating with its moderate subunit selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
